Propyl oct-7-enoate
Description
Propyl oct-7-enoate is an unsaturated ester with the molecular formula C₁₁H₂₀O₂, consisting of a propyl group esterified to oct-7-enoic acid. The structure features an 8-carbon chain with a terminal double bond at the 7th position (CH₂=CH-(CH₂)₅-COO-C₃H₇). This compound’s unsaturated nature imparts unique reactivity, particularly in polymerization or addition reactions, distinguishing it from saturated esters.
Properties
CAS No. |
108058-77-1 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
propyl oct-7-enoate |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h3H,1,4-10H2,2H3 |
InChI Key |
KJBRZWADVLEUIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl oct-7-enoate can be synthesized through esterification, where propanol reacts with oct-7-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction is as follows:
C3H7OH+C8H14O2→C11H20O2+H2O
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond in the oct-7-enoic acid chain. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of propanol and oct-7-enol.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Propyl oct-7-enoate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone or signaling molecule in certain insect species.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Mechanism of Action
The mechanism of action of propyl oct-7-enoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. At the molecular level, the ester functional group interacts with receptor proteins, triggering a signal transduction pathway that results in the sensation of smell.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Propyl oct-7-enoate belongs to the ester family, sharing core functional groups (R-COO-R') with the following compounds:
Key Observations :
- Unsaturation: this compound’s terminal alkene enables reactions like hydrogenation or polymerization, akin to methacrylate esters used in polymer scaffolds .
- Polarity: Propyl paraben’s phenolic group increases hydrophilicity compared to this compound’s nonpolar alkyl chain.
- Applications: Propyl Rosethyl’s aromatic ether structure suits fragrances, while this compound’s alkene may favor industrial polymer synthesis .
Physicochemical Properties
Hypothetical data for this compound are inferred from structural analogs:
*Estimated based on chain length and unsaturation.
Key Findings :
- Thermal Stability: Propyl paraben’s higher boiling point reflects strong intermolecular hydrogen bonding , whereas this compound’s lower boiling point aligns with its nonpolar structure.
- Reactivity: The methacrylate in undergoes radical polymerization, suggesting this compound could similarly participate in crosslinking reactions .
Analytical Characterization
- Purity Assessment: As seen in , propyl derivatives like isoeugenol and propyl syringol are analyzed via NMR and UHPLC for purity. This compound would require similar methods to detect impurities (e.g., unreacted alcohol/acid) .
- Structural Confirmation: X-ray micro-CT () and nanoindentation tests for polymers could apply to this compound-based materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
